Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
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Overview
Description
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C₁₃H₂₂N₂O₆ and a molecular weight of 302.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate typically involves the reaction of dimethyl succinate with 4-(ethoxycarbonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The products vary depending on the nucleophile used but can include esters and amides.
Scientific Research Applications
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-(methoxycarbonyl)piperazin-1-yl)succinate
- Dimethyl 2-(4-(propoxycarbonyl)piperazin-1-yl)succinate
- Dimethyl 2-(4-(butoxycarbonyl)piperazin-1-yl)succinate
Uniqueness
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate (CAS No. 893762-44-2) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring which is known for its versatility in medicinal chemistry. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Similar compounds have shown the following mechanisms:
- Enzyme Inhibition : Compounds with piperazine moieties often inhibit enzymes involved in critical biochemical pathways, including kinases and phosphatases.
- Receptor Modulation : This compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to inflammation and cancer .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses by modulating cytokine production .
Antimicrobial Evaluation
A study synthesized several derivatives of piperazine, including this compound, and evaluated their antimicrobial activity against common pathogens. The results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro assays were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The findings indicated that at concentrations around 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells, showcasing its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
Parameter | Value |
---|---|
Molecular Weight | 339.39 g/mol |
Solubility | Soluble in organic solvents |
Bioavailability | Moderate (dependent on formulation) |
These properties indicate that while the compound has favorable characteristics for drug development, further optimization may enhance its efficacy and safety profile.
Properties
IUPAC Name |
dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBSSZILWIBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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